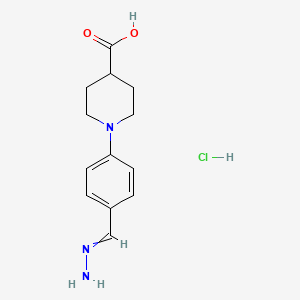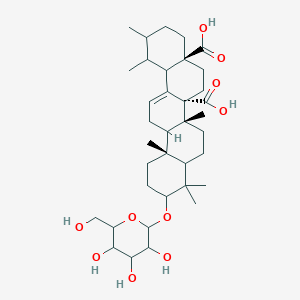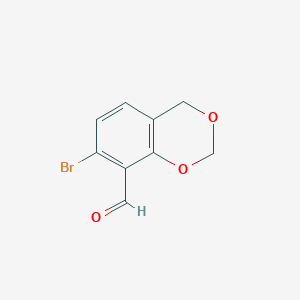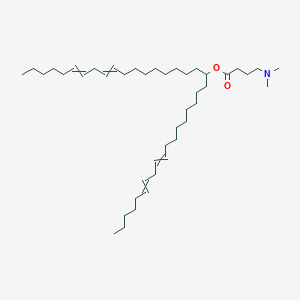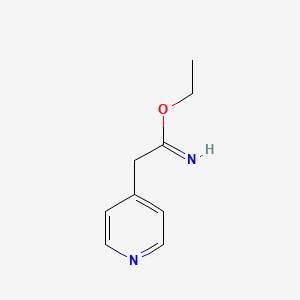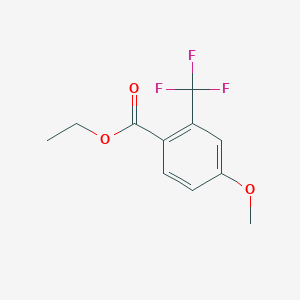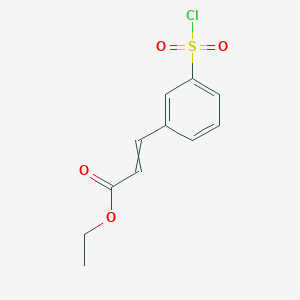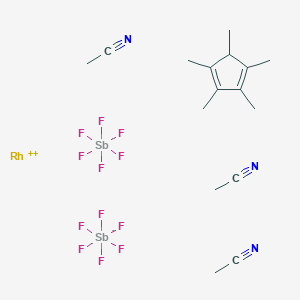![molecular formula C42H48BF4P2Rh- B12433557 Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound. It is composed of a rhodium center coordinated to cycloocta-1,5-diene and a bisphospholane ligand. This compound is often used in catalysis due to its unique chemical properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with cycloocta-1,5-diene and the bisphospholane ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The process involves careful monitoring of reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state rhodium complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes. Substitution reactions can produce a wide range of rhodium complexes with different ligands.
科学的研究の応用
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
作用機序
The mechanism by which Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The bisphospholane ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar Compounds
- Cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 1,5-Cyclooctadiene;rhodium;chloride
- Cycloocta-1,5-diene;1,2-bis(diphenylphosphino)ethane;rhodium;tetrafluoroborate
Uniqueness
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is unique due to the presence of the bisphospholane ligand, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective in catalytic applications, offering higher selectivity and efficiency.
特性
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBTPZGQIGMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48BF4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
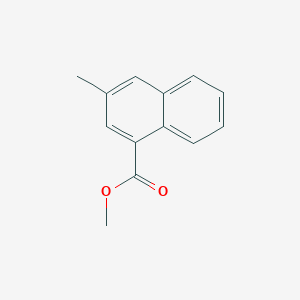
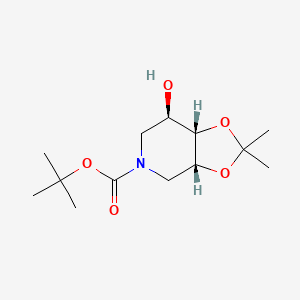
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
